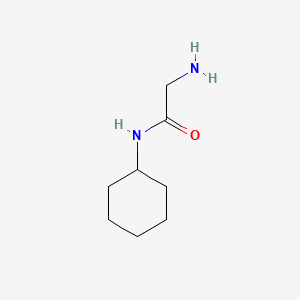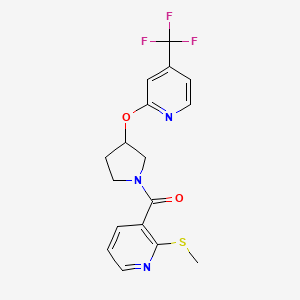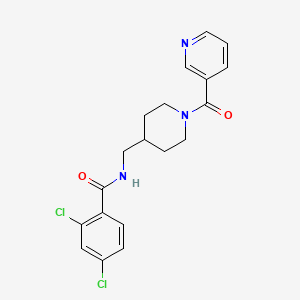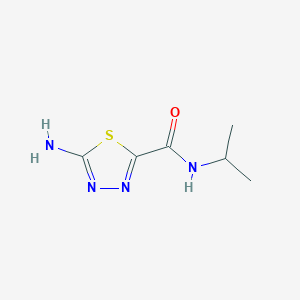![molecular formula C21H28N4OS B2744441 N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide CAS No. 689266-02-2](/img/structure/B2744441.png)
N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazolinone, a type of heterocyclic compound. Quinazolinones and their derivatives have broad applications in the biological, pharmaceutical, and material fields . They are often studied for their potential antimicrobial and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazolinone core, which is a bicyclic compound containing two nitrogen atoms . The exact structure would need to be confirmed with spectroanalytical data.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it’s used. Quinazolinones can undergo a variety of reactions, including amination and annulation .科学的研究の応用
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell signaling pathways. The specific compound could potentially be investigated for its efficacy against certain types of cancer cells, particularly those that are sensitive to quinazolinone derivatives .
Antimicrobial Properties
The antibacterial and antifungal activities of quinazolinones make them candidates for the development of new antimicrobial agents. Research could explore the effectiveness of this compound against resistant strains of bacteria and fungi, contributing to the fight against antibiotic resistance .
Enzyme Inhibition
Quinazolinones have shown inhibitory effects on various enzymes, such as acetylcholinesterase and carbonic anhydrase. These enzymes are involved in numerous physiological processes, and their inhibition can be beneficial for treating diseases like Alzheimer’s and glaucoma. The compound could be synthesized and tested for its enzyme inhibitory activity .
Antioxidant Properties
Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating these effects. Quinazolinone derivatives can exhibit antioxidant activity, and the compound may serve as a lead compound for the development of novel antioxidants .
Anticonvulsant Effects
Some quinazolinone derivatives are known to possess anticonvulsant properties, making them useful in the treatment of epilepsy. Investigating the anticonvulsant activity of this compound could lead to the development of new medications for seizure control .
Sedative and Hypnotic Effects
Quinazolinones can also act as central nervous system depressants, providing sedative and hypnotic effects. This makes them potential candidates for the treatment of insomnia and anxiety. Research could be directed towards understanding the sedative potential of this compound .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinones are well-documented. The compound could be evaluated for its ability to reduce inflammation, which is a common symptom in many chronic diseases, including arthritis and cardiovascular diseases .
Antiviral and Antitubercular Activity
Lastly, quinazolinones have been explored for their antiviral and antitubercular activities. Given the ongoing need for new treatments for viral infections and tuberculosis, this compound could be a valuable addition to the pool of molecules being screened for these activities .
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a class of molecules known as quinazolines
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to summarize the affected biochemical pathways. Quinazoline derivatives are known to affect a variety of pathways, including those involved in cell growth and apoptosis .
将来の方向性
特性
IUPAC Name |
N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c26-20(23-16-5-1-2-6-16)15-11-9-14(10-12-15)13-22-19-17-7-3-4-8-18(17)24-21(27)25-19/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,23,26)(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEKYVLZFZMNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2744360.png)
![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)
![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)


![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744367.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)


![1-[(2-Methylphenyl)methoxy]imidazole](/img/structure/B2744376.png)
![[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2744377.png)
